2-ethoxy-N-(4-ethoxyphenyl)benzamide is a compound of interest in organic chemistry, particularly for its potential biological applications and as an intermediate in synthetic processes. It belongs to the class of benzamides, which are characterized by the presence of a benzene ring bonded to a carbonyl group (amide). This specific compound features two ethoxy substituents, which may influence its reactivity and interactions with biological targets.
2-ethoxy-N-(4-ethoxyphenyl)benzamide is classified as:
The synthesis of 2-ethoxy-N-(4-ethoxyphenyl)benzamide typically involves the condensation reaction between 2-ethoxybenzoic acid and 4-ethoxyphenylamine. This reaction can be facilitated by various coupling agents or carried out under acidic conditions.
The molecular structure of 2-ethoxy-N-(4-ethoxyphenyl)benzamide can be represented by its InChI key:
The compound has a molecular weight of approximately 285.34 g/mol and an exact mass of 285.136493 g/mol .
2-ethoxy-N-(4-ethoxyphenyl)benzamide can undergo various chemical transformations:
The major products from these reactions include:
The mechanism of action for 2-ethoxy-N-(4-ethoxyphenyl)benzamide involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit specific enzymatic activities related to inflammation or cancer cell proliferation, potentially leading to therapeutic effects.
Spectroscopic techniques such as NMR and mass spectrometry are commonly used to analyze the structure and purity of the compound .
2-Ethoxy-N-(4-ethoxyphenyl)benzamide has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its relevance in ongoing research efforts across multiple scientific disciplines.
2-Ethoxy-N-(4-ethoxyphenyl)benzamide is a synthetically designed small molecule characterized by the systematic name N-(4-ethoxyphenyl)-2-ethoxybenzamide. Its core structure comprises a benzamide scaffold where the benzene ring at position 1 is substituted with an ethoxy group at the ortho (2-) position, and the amide nitrogen is linked to a para-ethoxyphenyl ring. This arrangement creates a planar, conjugated system that enhances electronic delocalization across the molecule, a feature critical for intermolecular interactions in biological or material sciences [3] [7].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₁₇H₁₉NO₃ | Defines elemental composition and mass (285.34 g/mol) |
IUPAC Name | 2-Ethoxy-N-(4-ethoxyphenyl)benzamide | Systematic chemical identifier |
Stereochemistry | Achiral | No chiral centers; no enantiomeric forms |
logP | 3.48–4.23 | Indicates moderate lipophilicity |
Hydrogen Bond Acceptors | 7 | Influences solubility and target binding |
Hydrogen Bond Donors | 1 (amide NH) | Critical for protein-ligand interactions |
Benzamide derivatives emerged as privileged scaffolds in medicinal chemistry during the late 20th century, with 2-ethoxy-N-(4-ethoxyphenyl)benzamide representing an evolution in structure-activity relationship (SAR) studies. Early research focused on unsubstituted benzamides as kinase or protease inhibitors, but the strategic incorporation of alkoxy groups (e.g., ethoxy) at ortho/para positions marked a deliberate shift toward optimizing pharmacokinetic properties and target selectivity [2] [6] .
This compound exemplifies a versatile template for drug discovery and organic synthesis due to its modular structure and proven bioactivity in related analogs:
Anticancer Prospects: Benzamide derivatives demonstrate cytotoxicity against cervical (HeLa) and colon (HCT-15) cancer lines via histone acetyltransferase (HAT) modulation [6].
Synthetic Utility:
Table 2: Therapeutic Areas Supported by Benzamide Analogs
Therapeutic Area | Lead Analogs | Key Findings |
---|---|---|
Type 2 Diabetes | 2-Ethoxy-4-(methoxymethyl)benzamides | PTP1B inhibition (IC₅₀ = 0.07 μM); enhanced insulin-stimulated glucose uptake |
Antimicrobials | Quinazolinone-linked benzamides | Growth inhibition of Gram-positive/-negative bacteria and fungi |
Oncology | Anacardic acid-derived benzamides | Cytotoxicity against HeLa (IC₅₀ = 11.02–15.29 μM) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3